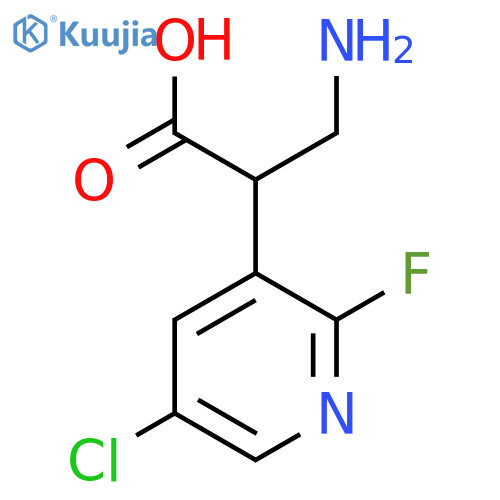Cas no 2228621-53-0 (3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid)

2228621-53-0 structure
商品名:3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid
- 2228621-53-0
- EN300-1977021
-
- インチ: 1S/C8H8ClFN2O2/c9-4-1-5(7(10)12-3-4)6(2-11)8(13)14/h1,3,6H,2,11H2,(H,13,14)
- InChIKey: HRUUFMAEJBZXDP-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(C(=C1)C(C(=O)O)CN)F
計算された属性
- せいみつぶんしりょう: 218.0258334g/mol
- どういたいしつりょう: 218.0258334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.8
- トポロジー分子極性表面積: 76.2Ų
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1977021-0.25g |
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid |
2228621-53-0 | 0.25g |
$1196.0 | 2023-09-16 | ||
| Enamine | EN300-1977021-1.0g |
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid |
2228621-53-0 | 1g |
$1299.0 | 2023-05-23 | ||
| Enamine | EN300-1977021-5g |
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid |
2228621-53-0 | 5g |
$3770.0 | 2023-09-16 | ||
| Enamine | EN300-1977021-10.0g |
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid |
2228621-53-0 | 10g |
$5590.0 | 2023-05-23 | ||
| Enamine | EN300-1977021-5.0g |
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid |
2228621-53-0 | 5g |
$3770.0 | 2023-05-23 | ||
| Enamine | EN300-1977021-0.1g |
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid |
2228621-53-0 | 0.1g |
$1144.0 | 2023-09-16 | ||
| Enamine | EN300-1977021-1g |
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid |
2228621-53-0 | 1g |
$1299.0 | 2023-09-16 | ||
| Enamine | EN300-1977021-0.5g |
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid |
2228621-53-0 | 0.5g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-1977021-0.05g |
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid |
2228621-53-0 | 0.05g |
$1091.0 | 2023-09-16 | ||
| Enamine | EN300-1977021-2.5g |
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid |
2228621-53-0 | 2.5g |
$2548.0 | 2023-09-16 |
3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid 関連文献
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
2228621-53-0 (3-amino-2-(5-chloro-2-fluoropyridin-3-yl)propanoic acid) 関連製品
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
